Potassium methyl-d3-trifluoroborate
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Overview
Description
Potassium methyl-d3-trifluoroborate is a specialized organoboron compound that contains a trifluoroborate anion with the general formula [RBF3]−. This compound is known for its stability and versatility in various chemical reactions, particularly in organic synthesis. It is often used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form stable bonds with other organic molecules .
Mechanism of Action
Target of Action
Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide, catalyzed by a palladium(0) complex .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .
Pharmacokinetics
They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium methyl-d3-trifluoroborate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). The general reaction scheme is as follows: [ \text{RB(OH)2} + \text{KHF2} \rightarrow \text{K[RBF3]} + \text{H2O} ] This method is preferred due to its simplicity and the stability of the resulting trifluoroborate salts .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs scalable and safe procedures that avoid the use of hazardous reagents. These methods typically involve the use of potassium fluoride and tartaric acid, which provide good yields of analytically pure products .
Chemical Reactions Analysis
Types of Reactions: Potassium methyl-d3-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of transition metal catalysts like palladium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a wide range of functionalized organic compounds .
Scientific Research Applications
Potassium methyl-d3-trifluoroborate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: this compound is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Comparison: Potassium methyl-d3-trifluoroborate is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic labeling and tracing. Compared to other organotrifluoroborates, it offers similar stability and reactivity but provides additional insights in mechanistic studies and kinetic isotope effects .
Properties
IUPAC Name |
potassium;trifluoro(trideuteriomethyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQFVHVGFQJMFF-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[B-](F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BF3K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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